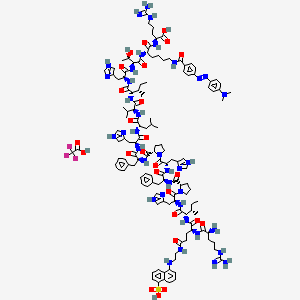

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

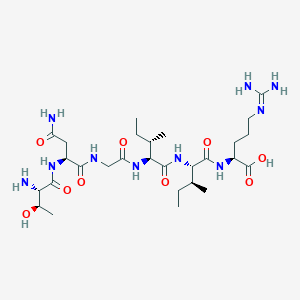

El compuesto "Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)" es un péptido sintético que incorpora dos grupos fluorescentes, edans y dabcyl, que se utilizan comúnmente en estudios de transferencia de energía de resonancia de fluorescencia (FRET). Este péptido se utiliza a menudo en investigaciones bioquímicas y biofísicas para estudiar interacciones proteína-proteína, actividades enzimáticas y otros procesos moleculares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de este péptido normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida. Cada aminoácido subsiguiente se agrega entonces de forma gradual, utilizando reactivos de acoplamiento como HBTU o DIC para facilitar la formación de enlaces peptídicos. Los grupos edans y dabcyl se introducen en posiciones específicas durante la síntesis para permitir estudios FRET.

Métodos de producción industrial

La producción industrial de este péptido sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la reproducibilidad. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Este péptido puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El péptido puede oxidarse en determinadas condiciones, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína si están presentes.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, convirtiéndolos de nuevo en grupos tiol libres.

Sustitución: Los aminoácidos específicos dentro del péptido pueden sustituirse por otros aminoácidos para estudiar los efectos en sus propiedades e interacciones.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas que se realicen en el péptido. Por ejemplo, la oxidación puede dar lugar a la formación de dímeros unidos por puentes disulfuro, mientras que la reducción producirá péptidos que contienen tiol libre.

Aplicaciones Científicas De Investigación

Este péptido tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza en estudios FRET para investigar interacciones moleculares y cambios conformacionales.

Biología: Se emplea para estudiar la cinética enzimática, el plegamiento de proteínas y las vías de señalización celular.

Medicina: Se utiliza en el desarrollo de ensayos diagnósticos y agentes terapéuticos.

Industria: Se aplica en el diseño de biosensores y otras herramientas analíticas.

Mecanismo De Acción

El mecanismo por el cual este péptido ejerce sus efectos es principalmente a través de FRET, un proceso en el que se produce una transferencia de energía entre dos grupos fluorescentes (edans y dabcyl) cuando están en estrecha proximidad. Esta transferencia de energía se puede utilizar para monitorizar los cambios en la distancia entre los dos grupos, proporcionando información sobre las interacciones moleculares y los cambios conformacionales. Los objetivos moleculares y las vías del péptido implicados dependen del sistema biológico o químico específico que se esté estudiando.

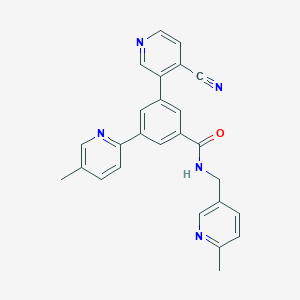

Comparación Con Compuestos Similares

Compuestos similares

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (HCl): Un péptido similar con un contraión diferente.

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (AcOH): Otra variante con ácido acético como contraión.

Unicidad

La singularidad de "Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)" reside en su secuencia específica y en la incorporación de los grupos edans y dabcyl, lo que lo hace especialmente adecuado para estudios FRET. La elección del ácido trifluoroacético (TFA) como contraión también puede influir en la solubilidad y la estabilidad del péptido.

Este artículo detallado proporciona una visión general completa del compuesto, sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.

Propiedades

Fórmula molecular |

C131H180F3N37O26S |

|---|---|

Peso molecular |

2778.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C129H179N37O24S.C2HF3O2/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11;3-2(4,5)1(6)7/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190);(H,6,7)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-;/m0./s1 |

Clave InChI |

MBACDQPVHSYZGS-RBHRPQHPSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)

![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)

![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)